
(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione” is a chemical compound that is used as a reference standard for pharmaceutical testing . It is a GABA modulator . The color/form of this compound is off-white .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione”, has been a topic of interest in the field of organic synthesis due to their various chemical and biological applications . Starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, some new derivatives of 3H-quinazoline-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Wissenschaftliche Forschungsanwendungen
1. Role in Vascular Health
Research has shown that compounds similar to (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione, particularly chymase inhibitors like NK3201, can significantly prevent the development of intimal hyperplasia, a condition associated with the thickening of blood vessels, in carotid arteries injured by balloon catheter in dogs. The study highlights the compound's potential in vascular health, particularly in preventing artery thickening after injury, by inhibiting chymase activity in injured arteries (Takai et al., 2003).
2. Importance in Synthesis of Medicinal Precursors
The pyranopyrimidine core, related to the chemical structure of (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione, is a key precursor for medicinal and pharmaceutical industries. This core structure, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, has broad synthetic applications and bioavailability, making it a focal point of recent research. The study stresses the importance of these scaffolds in drug development and the application of hybrid catalysts in synthesizing these complex structures (Parmar et al., 2023).
3. Application in Aneurysm Treatment
Compounds structurally similar to (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione, such as the chymase inhibitor NK3201, have been investigated for their role in treating abdominal aortic aneurysm. A study demonstrated that NK3201 could significantly reduce the development of abdominal aortic aneurysm in a hamster experimental model, marking its potential therapeutic application in vascular abnormalities (Tsunemi et al., 2004).
Eigenschaften
CAS-Nummer |
58042-96-9 |
|---|---|
Produktname |
(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione |
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
5-ethyl-6-imino-5-phenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c1-2-12(8-6-4-3-5-7-8)9(13)14-11(17)15-10(12)16/h3-7H,2H2,1H3,(H3,13,14,15,16,17) |
InChI-Schlüssel |
HUYKEYWPDBRCSH-UHFFFAOYSA-N |
SMILES |
CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)
![2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate](/img/structure/B1384571.png)
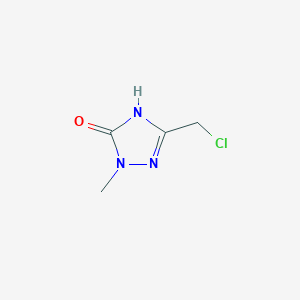
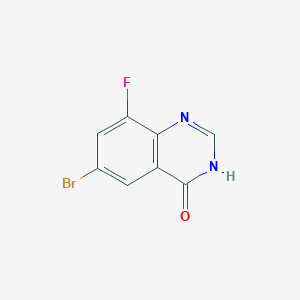
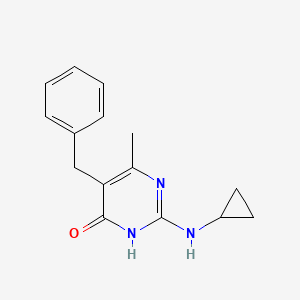
![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)
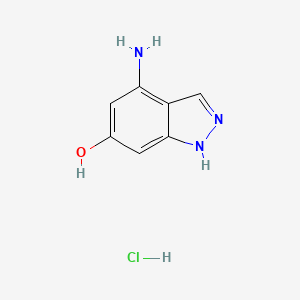
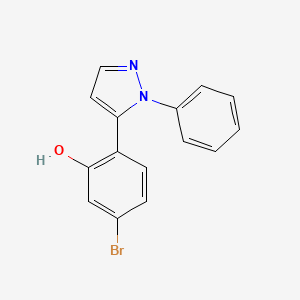
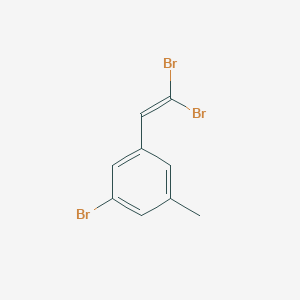
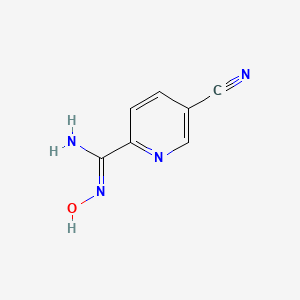
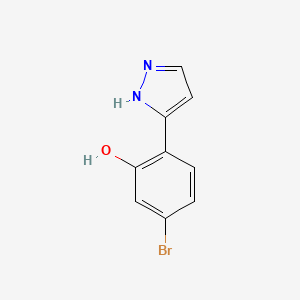
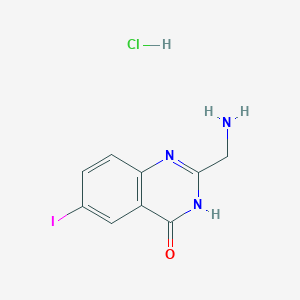
![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)